1,8-Dimethylphenanthrene 1,8-Dimethylphenanthrene
Brand Name: Vulcanchem
CAS No.: 7372-87-4
VCID: VC3875780
InChI: InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3
SMILES: CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol

1,8-Dimethylphenanthrene

CAS No.: 7372-87-4

Cat. No.: VC3875780

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1,8-Dimethylphenanthrene - 7372-87-4

Specification

CAS No. 7372-87-4
Molecular Formula C16H14
Molecular Weight 206.28 g/mol
IUPAC Name 1,8-dimethylphenanthrene
Standard InChI InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3
Standard InChI Key LPHQUKCANLSJRU-UHFFFAOYSA-N
SMILES CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C
Canonical SMILES CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C

Introduction

Chemical Structure and Physicochemical Properties

The structure of 1,8-dimethylphenanthrene consists of three fused benzene rings with methyl groups at the 1- and 8-positions (Figure 1). This equatorial substitution pattern distinguishes it from other isomers, such as 1,4-dimethylphenanthrene (CAS 22349-59-3), which has a melting point of 50°C . The spatial arrangement of methyl groups impacts intermolecular interactions, solubility, and reactivity.

Table 1: Key Physicochemical Properties of 1,8-Dimethylphenanthrene

PropertyValueSource
Molecular FormulaC16H14\text{C}_{16}\text{H}_{14}
Molecular Weight206.29 g/mol
Density1.084 g/cm³
Boiling Point369.6°C (760 mmHg)
Refractive Index1.676
Flash Point168.4°C
Vapor Pressure (25°C)2.49×1052.49 \times 10^{-5} mmHg

The compound’s low water solubility and high lipophilicity (log KowK_{ow} estimated >5) suggest a propensity for bioaccumulation in lipid-rich tissues . Its refractive index of 1.676 indicates strong light-bending properties, relevant to spectroscopic identification.

Analytical Characterization

Advanced spectroscopic techniques are essential for characterizing 1,8-dimethylphenanthrene. Gas chromatography-mass spectrometry (GC-MS) reveals a molecular ion peak at m/zm/z 206.10955, consistent with its molecular formula . The compound’s InChIKey (LPHQUKCANLSJRU-UHFFFAOYSA-N) and SMILES notation (Cc1cccc2c3cccc(C)c3ccc12) provide unique identifiers for database searches . Nuclear magnetic resonance (NMR) spectroscopy would further resolve the positions of methyl groups, with 1H^1\text{H}-NMR showing distinct signals for aromatic protons and methyl resonances in the δ 2.3–2.6 ppm range.

Table 2: Spectroscopic Data for 1,8-Dimethylphenanthrene

TechniqueDataSource
GC-MSMolecular ion m/zm/z 206.10955; SPLASH: splash10-0a4i-0290000000
InChIInChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3
SMILESCc1cccc2c3cccc(C)c3ccc12

Environmental Impact and Applications

Alkylated PAHs like 1,8-dimethylphenanthrene are abundant in crude oil and diesel exhaust, contributing to long-term environmental contamination. Their persistence stems from low water solubility and resistance to microbial degradation. In aquatic systems, these compounds adsorb to sediments, posing risks to benthic organisms. Notably, the increased AhR activation potency of methylated phenanthrenes suggests they may exacerbate endocrine disruption and carcinogenesis in wildlife .

Potential applications include:

  • Biomarker Development: Monitoring 1,8-dimethylphenanthrene levels in sediments to assess petroleum pollution.

  • Toxicology Studies: Using this compound as a model to investigate AhR-mediated toxicity mechanisms.

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